

# Shatavarin IV purity standards reference materials

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## Compound Focus: Shatavarin IV

CAS No.: 84633-34-1

Cat. No.: S595818

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## Shatavarin IV Reference Materials

The table below summarizes the available reference standards for **Shatavarin IV** from various suppliers. This should help you identify a suitable source for analytical purposes.

Supplier	Purity (HPLC)	Catalog Number	Form	Storage Recommendations
PhytoLab (via multiple distributors)	≥90.0% [1]	PHL80536 [2]	Solid (powder) [1] [2]	Room temperature, ambient conditions [1]
Sigma-Aldrich	≥90.0% [2]	PHL80536 [2]	Solid [2]	Information missing (can be inferred as similar to PhytoLab's)
Tauto Biotech	≥90% [3]	E-2428 [3]	White powder [3]	Desiccate at -20°C [4]
BioCrick	Information missing	BCN0005 [4]	White powder [4]	Desiccate at -20°C [4]

### Key Identifiers:

- **CAS Number:** 84633-34-1 [1] [2] [3]
- **Molecular Formula:** C<sub>45</sub>H<sub>74</sub>O<sub>17</sub> [1] [3] [4]
- **Synonyms:** Asparanin B, Curillin H [2] [3] [4]

## Experimental Protocols for Analysis and Activity

Here are detailed methodologies from published research on **Shatavarin IV**, which can serve as references for your own experimental design.

### Protocol for Seasonal Quantification of Shatavarin IV

This study aimed to determine the best time to harvest *Asparagus racemosus* roots by quantifying **Shatavarin IV** levels across different seasons [5].

- **Sample Preparation:** Root powder was extracted using a Soxhlet apparatus with methanol, ethanol, and hydro-alcoholic solvents for 24 hours. The extracts were concentrated under reduced pressure [5].
- **Instrumentation:** HPLC analysis was performed using an Agilent Technologies 1200 series system with an **Eclipse XDB C18 column (4.6 mm x 150 mm)** and a **Refractive Index Detector (RID)** [5].
- **Chromatographic Method:** An **isocratic elution** method was used. The standard **Shatavarin IV** (92.5% purity) was dissolved in HPLC-grade methanol to prepare calibration standards with concentrations of 1.5, 0.75, and 0.35 mg/mL. A calibration curve was plotted from these to quantify the compound in the test solutions [5].
- **Key Finding:** The highest yield of **Shatavarin IV** (0.0196%) was found in roots collected during the **Varsha ritu** (monsoon season, July-August) [5].

### Protocol for Assessing Anticancer Activity

This research evaluated the *in vitro* and *in vivo* anticancer potential of shatavarins, which contain **Shatavarin IV** as a major component [6].

- **Compound Isolation:** **Shatavarin IV** (84.69% purity) and a shatavarins-rich fraction (AR-2B, containing 5.05% **Shatavarin IV**) were isolated from the roots of *Asparagus racemosus* [6].
- **In Vitro Cytotoxicity Assay (MTT Assay):**
  - **Cell Lines:** Human breast cancer (MCF-7), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498) cell lines were used [6].

- **Procedure:** Cells were treated with the test compounds. After a designated period, MTT reagent was added. The formation of purple formazan crystals by viable cells was measured spectrophotometrically to determine the percentage of cell viability and cytotoxicity [6].
- **In Vivo Anticancer Model:**
  - **Animal Model:** Ehrlich ascites carcinoma (EAC) tumor-bearing mice [6].
  - **Dosing:** The shatavarins-rich fraction (AR-2B) was administered orally at 250 and 500 mg/kg body weight for 10 days. Parameters like tumor volume, viable tumor cell count, and hematological profiles were evaluated [6].
- **Key Finding:** The shatavarins-rich fraction exhibited significant anticancer activity in both *in vitro* and *in vivo* models [6].

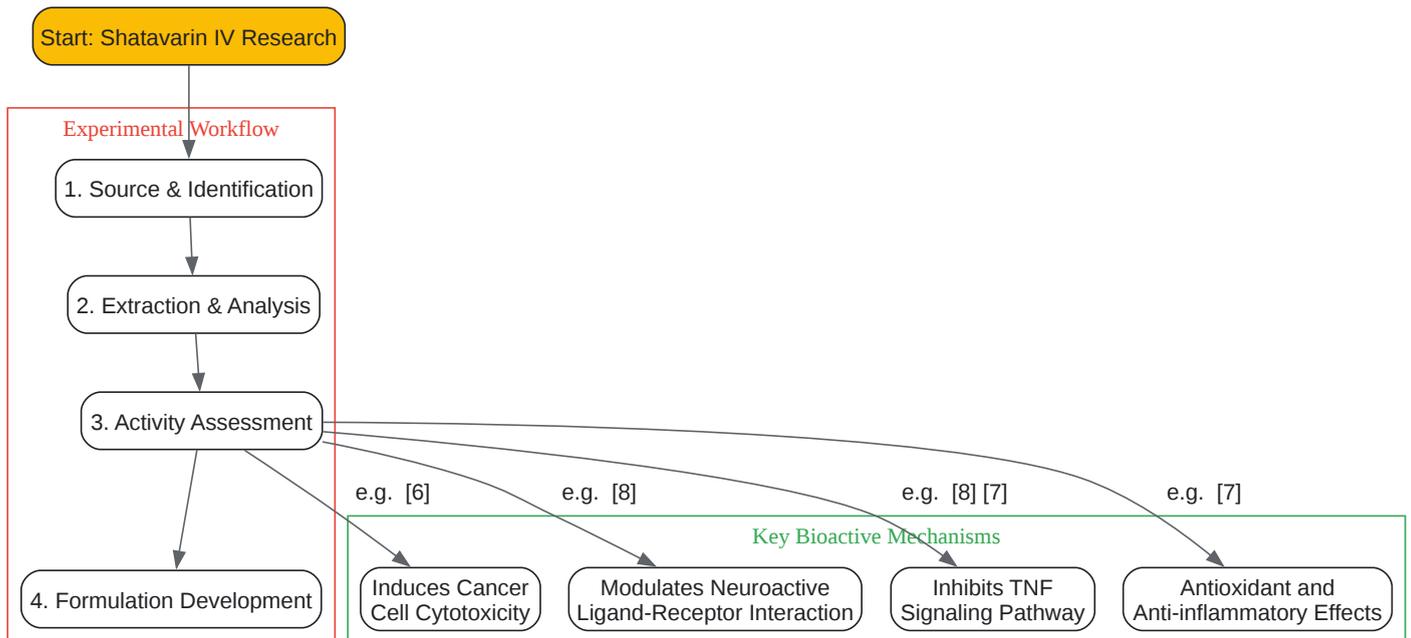
## Protocol for Neuroprotective Formulation and In Silico Study

A recent study developed a nanoemulsion of Piracetam and **Shatavarin IV** for Alzheimer's disease treatment [7].

- **In Silico Molecular Docking:**
  - **Targets:** The binding affinity of **Shatavarin IV** was evaluated against Alzheimer's disease-related targets, including **TNF- $\alpha$**  (PDB ID: 2AZ5), **GSK-3 axin complex** (PDB ID: 4NM0), **amyloid- $\beta$**  (PDB ID: 4Q8D), and **GSK-3 $\beta$**  (PDB ID: 1H8F) [7].
  - **Software:** Molecular docking was performed to predict the strength of interaction, with results reported in binding affinity (kcal/mol) [7].
- **Synergy Study:** A combination index (CI) study revealed a **strong synergistic effect (CI value of 0.10843)** between Piracetam and **Shatavarin IV** at a 1:1 ratio [7].
- **Formulation:** A nanoemulsion was developed and optimized using a Box-Behnken design, resulting in a formulation with a particle size of 183.6 nm, which showed enhanced drug release and permeability in ex vivo studies [7].

## Research Workflow and Key Mechanisms

To help visualize the common experimental approaches and therapeutic mechanisms discussed in the research, the following diagrams outline a general workflow and key pathways.



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## Guidance for Further Research

The available commercial sources provide a solid starting point for acquiring the reference standard. However, a more detailed comparison might require direct inquiry with the suppliers for comprehensive certificates of analysis (CoA).

For a "Comparison Guide," you could focus on profiling **Shatavarin IV** against other similar natural compounds (e.g., other steroidal saponins) based on the bioactivities and analytical methods highlighted in the research.

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## References

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